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Compound of Interest

Compound Name:
2-Fluoro-4-(2-

hydroxyethyl)pyridine

Cat. No.: B8581469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Fluoro-4-(2-
hydroxyethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited direct literature on this specific molecule, this guide

extrapolates from established synthetic methodologies and the known properties of its core

structural components: 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine. This document outlines

a plausible synthetic pathway, detailed hypothetical experimental protocols, and predicted

physicochemical and spectroscopic data to facilitate further research and application of this

compound.

Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Fluoro-4-(2-
hydroxyethyl)pyridine, based on the known properties of 2-fluoropyridine and 4-(2-

hydroxyethyl)pyridine.

Table 1: Predicted Physicochemical Properties
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Property Predicted Value

Molecular Formula C₇H₈FNO

Molecular Weight 141.14 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~220-240 °C at 760 mmHg

Density ~1.15-1.25 g/mL at 25 °C

Refractive Index ~1.51-1.53 at 20 °C

Solubility
Soluble in water, ethanol, and other polar

organic solvents

Table 2: Predicted Spectroscopic Data

Technique Predicted Spectral Features

¹H NMR (CDCl₃, 400 MHz)

δ 8.1-8.3 (d, 1H, H6), 7.0-7.2 (d, 1H, H5), 6.8-

7.0 (s, 1H, H3), 3.9-4.1 (t, 2H, -CH₂OH), 2.9-3.1

(t, 2H, Ar-CH₂-), ~2.0-3.0 (br s, 1H, -OH)

¹³C NMR (CDCl₃, 101 MHz)

δ ~163 (d, JCF ≈ 240 Hz, C2), ~158 (d, JCF ≈

15 Hz, C6), ~148 (C4), ~120 (d, JCF ≈ 5 Hz,

C5), ~108 (d, JCF ≈ 35 Hz, C3), ~62 (-CH₂OH),

~38 (Ar-CH₂-)

IR (neat)

3300-3400 cm⁻¹ (O-H stretch, broad), 2850-

3000 cm⁻¹ (C-H stretch), 1600-1620 cm⁻¹ (C=N,

C=C stretch), 1200-1300 cm⁻¹ (C-F stretch)

Mass Spectrometry (EI) m/z (%): 141 (M⁺), 110 ([M-CH₂OH]⁺), 82, 78

Proposed Synthetic Pathway
A plausible and efficient synthetic route to 2-Fluoro-4-(2-hydroxyethyl)pyridine is proposed,

commencing from the readily available starting material, 4-picoline. This multi-step synthesis
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involves the elaboration of the methyl group into a hydroxyethyl functionality, followed by the

introduction of the fluorine atom at the 2-position of the pyridine ring.
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Oxidation

Ethyl Isonicotinate
Esterification

4-(2-Hydroxyethyl)pyridine
Reduction

2-Amino-4-(2-hydroxyethyl)pyridine
Amination

2-Fluoro-4-(2-hydroxyethyl)pyridine
Diazotization & Fluorination

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Fluoro-4-(2-hydroxyethyl)pyridine.

Experimental Protocols
Detailed methodologies for the key steps in the proposed synthesis are provided below. These

protocols are based on established procedures for analogous transformations.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid
Protocol:

To a stirred solution of 4-picoline (1.0 eq) in water, potassium permanganate (3.0 eq) is

added portion-wise over 2 hours, maintaining the reaction temperature below 80°C.

The reaction mixture is heated at reflux for 4 hours.

After cooling to room temperature, the manganese dioxide precipitate is removed by

filtration.

The filtrate is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the

precipitation of isonicotinic acid.

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

[1][2][3]

Step 2: Esterification of Isonicotinic Acid to Ethyl
Isonicotinate
Protocol:
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A suspension of isonicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes) is prepared in a

round-bottom flask.

Thionyl chloride (1.5 eq) is added dropwise to the cooled (0°C) suspension with vigorous

stirring.

The reaction mixture is then heated at reflux for 6-8 hours until the reaction is complete

(monitored by TLC).

The solvent is removed under reduced pressure.

The residue is dissolved in water and neutralized with a saturated aqueous solution of

sodium bicarbonate.

The product is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl

isonicotinate.[4][5][6]

Step 3: Reduction of Ethyl Isonicotinate to 4-(2-
Hydroxyethyl)pyridine
Protocol:

A solution of ethyl isonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added

dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous

THF at 0°C under an inert atmosphere.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium

hydroxide, and then water again.

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to afford 4-(2-

hydroxyethyl)pyridine.
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Step 4: Amination of 4-(2-Hydroxyethyl)pyridine to 2-
Amino-4-(2-hydroxyethyl)pyridine
Protocol:

A mixture of 4-(2-hydroxyethyl)pyridine (1.0 eq) and sodamide (NaNH₂, 1.5 eq) in anhydrous

N,N-dimethylaniline is heated at 150-160°C for 8 hours under a nitrogen atmosphere.

The reaction mixture is cooled to room temperature and poured into ice-water.

The product is extracted with chloroform, and the combined organic layers are washed with

water, dried over anhydrous sodium sulfate, and concentrated.

Purification by column chromatography yields 2-amino-4-(2-hydroxyethyl)pyridine.

Step 5: Diazotization and Fluorination (Balz-Schiemann
Reaction)
Protocol:

To a solution of 2-amino-4-(2-hydroxyethyl)pyridine (1.0 eq) in 48% aqueous fluoroboric acid

(HBF₄, 3.0 eq) at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise,

maintaining the temperature below 5°C.

The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration,

washed with cold ethanol and diethyl ether, and dried.

The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of

nitrogen gas ceases.

The residue is distilled under reduced pressure to give 2-Fluoro-4-(2-
hydroxyethyl)pyridine.[7]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, from reaction

setup to product purification and analysis.
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Caption: General experimental workflow for a synthetic chemistry procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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